molecular formula C17H19N3O2S2 B2705519 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2097933-13-4

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2705519
CAS RN: 2097933-13-4
M. Wt: 361.48
InChI Key: HIBBOWYNLIWQJO-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound and is the most common of the three isomers with the formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV . The PBDTT-2T and PBDTT-TT achieved hole mobilities .


Chemical Reactions Analysis

The compound is typically prepared by cross-coupling starting from 2-halothiophenes .


Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are molecular weight, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research on pyrazole derivatives, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has contributed to developing unified pharmacophore models for cannabinoid receptor ligands. These models are essential for understanding the molecular interaction with the CB1 cannabinoid receptor, offering insights into the steric binding interaction that dominates receptor affinity. Such studies are crucial for designing compounds with desired pharmacological profiles (Shim et al., 2002).

Agricultural Fungicides

The pyrazole-4-carboxamide scaffold, highlighted in fungicide research targeting succinate dehydrogenase (SDH), demonstrates the compound's potential in agriculture. Novel pyrazole-4-formylhydrazine derivatives bearing a diphenyl ether moiety have shown significant antifungal effects against various pathogens, suggesting a role in developing new fungicides (Wang et al., 2020).

Anti-inflammatory Agents

Studies on pyrazole derivatives as potential anti-inflammatory agents with minimum ulcerogenic activity indicate the compound's therapeutic potential. Novel isomeric series of N-substituted pyrazole carboxamides have demonstrated significant anti-inflammatory activity, highlighting the possibility of designing less toxic and ulcerogenic compounds (El‐Hawash & El-Mallah, 1998).

Structural and Optical Studies

Research on pyrazole derivatives has also extended into material science, with studies on their thermal stability, Hirshfeld surface analysis, and non-linear optical properties. These studies reveal the compounds' potential applications in developing new materials with desired thermal and optical characteristics (Kumara et al., 2018).

Antimicrobial Activity

The synthesis and evaluation of pyrazole derivatives for antimicrobial activity underscore their potential in developing new antimicrobial agents. Some compounds have shown higher activity against various bacterial and fungal strains, suggesting their use in creating effective antimicrobials (Aytemir et al., 2003).

Safety and Hazards

The safety data sheet for 2,2’-Bithiophene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Bithiophene derivatives are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science . Therefore, new structures containing the bithiophene motif are still being synthesized and the possibilities of their practical application intensively tested .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-10-16(11(2)20(3)19-10)17(22)18-9-12(21)13-6-7-15(24-13)14-5-4-8-23-14/h4-8,12,21H,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBBOWYNLIWQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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